![molecular formula C8H14O3 B2860005 1-(4-Hydroxyoxan-4-yl)propan-2-one CAS No. 2172440-13-8](/img/structure/B2860005.png)
1-(4-Hydroxyoxan-4-yl)propan-2-one
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Description
“1-(4-Hydroxyoxan-4-yl)propan-2-one” is a chemical compound with the CAS number 2172440-13-8 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .
Molecular Structure Analysis
The molecular formula of “1-(4-Hydroxyoxan-4-yl)propan-2-one” is C8H14O3 . Its molecular weight is 158.2 .Scientific Research Applications
Anticancer Applications
“1-(4-Hydroxyoxan-4-yl)propan-2-one” has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising anticancer properties . These derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Applications
The compound has also been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives . These derivatives have been evaluated for their antimicrobial potential .
Antioxidant Applications
The aforementioned azetidin-2-one derivatives have also been evaluated for their antioxidant activity .
Synthesis of Heterocyclic Compounds
“1-(4-Hydroxyoxan-4-yl)propan-2-one” can be used in the synthesis of heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis of Schiff’s Bases
The compound can be used in the synthesis of Schiff’s bases . Schiff’s bases are intermediates that are produced by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .
Synthesis of Azetidin-2-One Derivatives
“1-(4-Hydroxyoxan-4-yl)propan-2-one” can be used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives . These derivatives are prepared using a mixture of triethylamine and chloroacetylchloride .
properties
IUPAC Name |
1-(4-hydroxyoxan-4-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)6-8(10)2-4-11-5-3-8/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYOYWUMCWYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyoxan-4-yl)propan-2-one |
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